2-Hydroxy-6-methyl-4-(trifluoromethyl)quinoline
Overview
Description
2-Hydroxy-6-methyl-4-(trifluoromethyl)quinoline is a fluorinated quinoline derivative with the molecular formula C11H8F3NO. This compound is known for its unique chemical properties, which make it valuable in various scientific research and industrial applications. The presence of the trifluoromethyl group enhances its biological activity and stability, making it a compound of interest in medicinal chemistry and other fields .
Mechanism of Action
Target of Action
Quinoline compounds, which this molecule is a derivative of, are known to exhibit various biological activities such as antimalarial, antibacterial, antifungal, anti-inflammatory, analgesic, cardiotonic and can also be used as anticonvulsant agents .
Mode of Action
It’s known that the trifluoromethyl group in organic compounds induces various pharmaceutically significant structural properties due to its intense electron-withdrawing effect . This could potentially influence the interaction of the compound with its targets.
Biochemical Pathways
The synthesis of biologically active organofluorine heterocyclics, which includes trifluoromethylated heterocycles like this compound, has received more attention in medicinal chemistry and material sciences .
Pharmacokinetics
The compound’s molecular weight is 22718 , which could potentially influence its bioavailability.
Result of Action
It’s known that trifluoromethylated heteroaromatic derivatives have shown some interesting biological properties induced by the fluorine atom .
Action Environment
The compound is recommended to be stored in a sealed and dry environment at room temperature , indicating that moisture and temperature could potentially affect its stability.
Biochemical Analysis
Biochemical Properties
Quinoline derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely depending on the specific structure of the quinoline derivative.
Cellular Effects
Quinoline derivatives can influence cell function in a variety of ways, including impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently unavailable .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-6-methyl-4-(trifluoromethyl)quinoline typically involves the cyclization of appropriate precursors. One common method is the cyclocondensation of 2-trifluoromethylaniline with methyl acetates in the presence of a base . This reaction proceeds under mild conditions and yields the desired quinoline derivative.
Another approach involves the use of organometallic compounds and cross-coupling reactions. For instance, the Suzuki–Miyaura coupling reaction can be employed to introduce the trifluoromethyl group into the quinoline ring . This method is advantageous due to its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound often relies on scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process. Additionally, the recycling of reagents and solvents is implemented to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-6-methyl-4-(trifluoromethyl)quinoline undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide are employed.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
2-Hydroxy-6-methyl-4-(trifluoromethyl)quinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Explored for its antibacterial, antineoplastic, and antiviral activities.
Industry: Utilized in the production of liquid crystals and as a component in the synthesis of dyes.
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-2-(trifluoromethyl)quinoline
- 6-Methyl-4-(trifluoromethyl)quinoline
- 2-Hydroxy-4-(trifluoromethyl)quinoline
Uniqueness
2-Hydroxy-6-methyl-4-(trifluoromethyl)quinoline is unique due to the specific positioning of the hydroxyl, methyl, and trifluoromethyl groups on the quinoline ring. This unique arrangement contributes to its distinct chemical properties and biological activities, differentiating it from other similar compounds .
Properties
IUPAC Name |
6-methyl-4-(trifluoromethyl)-1H-quinolin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3NO/c1-6-2-3-9-7(4-6)8(11(12,13)14)5-10(16)15-9/h2-5H,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTJROJRNPOWDGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C=C2C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00299215 | |
Record name | 2-Hydroxy-6-methyl-4-(trifluoromethyl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00299215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1828-96-2 | |
Record name | 1828-96-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128780 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Hydroxy-6-methyl-4-(trifluoromethyl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00299215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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